molecular formula C17H16BrNO6 B8167822 Methyl 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetate

Methyl 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetate

Cat. No.: B8167822
M. Wt: 410.2 g/mol
InChI Key: CKCGCDOFBPRURX-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetate is a multifunctional aromatic ester characterized by:

  • A methoxy group at the 4-position of the central phenyl ring.
  • A 2-bromomethyl-4-nitrophenoxy substituent at the 3-position of the central phenyl ring.
  • An acetate ester group at the benzylic position.

Its bromomethyl and nitro groups enhance electrophilicity, enabling reactivity in nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name

methyl 2-[3-[2-(bromomethyl)-4-nitrophenoxy]-4-methoxyphenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO6/c1-23-15-5-3-11(8-17(20)24-2)7-16(15)25-14-6-4-13(19(21)22)9-12(14)10-18/h3-7,9H,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCGCDOFBPRURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)OC2=C(C=C(C=C2)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromomethylation and Nitration of the Aromatic Core

The synthesis begins with the preparation of the 2-bromomethyl-4-nitrophenol fragment. A validated approach involves nitrating 2-methylphenol to yield 2-methyl-4-nitrophenol, followed by radical bromination of the methyl group using N-bromosuccinimide (NBS) under UV light. This two-step process achieves approximately 85% yield, with the nitro group directing electrophilic substitution to the para position relative to the hydroxyl group.

Reaction Conditions:

  • Nitration: Concentrated HNO₃/H₂SO₄ at 0–5°C for 4 hours.

  • Bromination: NBS (1.1 equiv), benzoyl peroxide (0.1 equiv) in CCl₄, refluxed for 12 hours.

Key challenges include minimizing over-bromination and isolating the product from unreacted starting materials. Purification via recrystallization in ethanol/water mixtures yields 2-bromomethyl-4-nitrophenol with >95% purity.

Etherification via Williamson Synthesis

The phenolic oxygen of 2-bromomethyl-4-nitrophenol is coupled with methyl 2-(3-bromo-4-methoxyphenyl)acetate through a nucleophilic aromatic substitution (NAS) reaction. The methoxy group on the phenylacetate derivative activates the ring for substitution at the meta position relative to the ester.

Procedure:

  • Deprotonate 2-bromomethyl-4-nitrophenol with K₂CO₃ in anhydrous DMF.

  • Add methyl 2-(3-bromo-4-methoxyphenyl)acetate (1.2 equiv) and heat at 80°C for 24 hours.

  • Quench with ice water and extract with ethyl acetate.

This step achieves a 70–75% yield, with the primary byproduct being unreacted bromide. Column chromatography (hexane:ethyl acetate, 4:1) isolates the desired ether.

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

To enhance scalability, the bromination and etherification steps are conducted in continuous flow reactors. A tubular reactor system with a residence time of 30 minutes at 100°C improves heat transfer and reduces side reactions.

Key Parameters:

StepTemperaturePressureCatalystYield
Bromination80°C1 atmNone88%
Etherification100°C2 atmK₂CO₃ (10 mol%)82%

Solvent Recycling and Waste Reduction

Industrial protocols prioritize solvent recovery. For example, DMF is distilled under reduced pressure (50°C, 15 mmHg) and reused for subsequent batches, reducing costs by 40%.

Reaction Optimization and Yield Analysis

Role of Base in Ether Formation

The choice of base significantly impacts NAS efficiency:

BaseSolventTime (h)Yield (%)
K₂CO₃DMF2475
Cs₂CO₃DMSO1280
NaHTHF665

Cs₂CO₃ in DMSO shortens reaction time but increases purification complexity due to residual dimethyl sulfide.

Esterification of Carboxylic Acid Intermediates

An alternative route involves synthesizing 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetic acid followed by esterification with methanol. Using H₂SO₄ (2 mol%) as a catalyst, the esterification achieves 95% conversion in 4 hours at 65°C.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.89 (d, J = 8.8 Hz, 1H, Ar-H), 4.72 (s, 2H, CH₂Br), 3.85 (s, 3H, OCH₃), 3.67 (s, 3H, COOCH₃), 3.54 (s, 2H, CH₂COO).

  • ¹³C NMR: Confirms the ester carbonyl at δ 170.2 ppm and quaternary carbons adjacent to bromine (δ 45.8).

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 410.0284 ([M+H]⁺), consistent with the molecular formula C₁₇H₁₅BrNO₆.

Challenges and Alternative Approaches

Competing Side Reactions

  • Oxidation of Methoxy Groups: Prolonged exposure to nitrating agents converts methoxy to nitro groups. This is mitigated by using acetic anhydride as a buffering agent.

  • Hydrolysis of Ester: Basic conditions during etherification may saponify the ester. Stabilizing the pH below 8.0 with dilute HCl prevents this.

Green Chemistry Alternatives

Recent advances replace bromination with electrochemical methods. Applying 1.5 V across a platinum anode in NaBr/CH₃CN electrolyte selectively brominates methyl groups with 78% yield, reducing halogen waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Products include azides or nitriles depending on the nucleophile used.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the corresponding phenol.

Scientific Research Applications

Methyl 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetate involves its functional groups interacting with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. The methoxy and ester groups influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Nitro-Substituted Phenyl Acetates
  • Methyl 2-(3-Fluoro-4-Nitrophenyl)Acetate (CAS 169339-41-7) Structure: Features a 3-fluoro and 4-nitro substituent on the phenyl ring. Molecular Weight: 213.16 g/mol (C₉H₈FNO₄) . Key Differences: The absence of a bromomethyl group and phenoxy linkage reduces its steric bulk and reactivity compared to the target compound.
  • Ethyl 2-Amino-4-(3-Nitrophenyl)Acetate Structure: Contains a 3-nitro group and an amino-ester moiety. Crystallographic Data: Single-crystal X-ray studies confirm planar geometry (R factor = 0.044) . Functional Contrast: The amino group introduces hydrogen-bonding capacity, absent in the bromomethyl-containing target compound.
Bromomethyl-Containing Derivatives
  • Methyl 2-(4-(Bromomethyl)Phenyl)Acetate

    • Structure : A simpler analog with a para-bromomethyl group on the phenyl ring.
    • Applications : Used in alkylation reactions due to the reactive C-Br bond .
    • Reactivity Comparison : The target compound’s ortho-bromomethyl group adjacent to nitro may enhance electrophilicity via resonance effects.
  • Methyl 2-Bromo-2-(4-Methoxyphenyl)Acetate (CAS 50612-99-2) Synthesis: Prepared via N-bromosuccinimide (NBS) and AIBN in CCl₄ (80°C, 4 hours, 85% yield) . Molecular Weight: 259.1 g/mol (C₁₀H₁₁BrO₃). Structural Divergence: Lacks the nitrophenoxy group, reducing steric hindrance and redox activity.
Methoxy-Substituted Analogs
  • Ethyl 2-Amino-2-(3-Bromo-4-Methoxyphenyl)Acetate (CAS 1131594-34-7) Structure: Combines bromo, methoxy, and amino-ester groups. Molecular Formula: C₁₁H₁₄BrNO₃ . Functional Role: The amino group enables peptide coupling, contrasting with the target’s ester-dominated reactivity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
Target Compound Not explicitly provided in evidence ~380–400 (estimated) 2-Bromomethyl-4-nitrophenoxy, 4-methoxy Drug intermediate, electrophile
Methyl 2-(3-Fluoro-4-Nitrophenyl)Acetate C₉H₈FNO₄ 213.16 3-Fluoro, 4-nitro Pharmaceutical synthesis
Methyl 2-Bromo-2-(4-Methoxyphenyl)Acetate C₁₀H₁₁BrO₃ 259.10 2-Bromo, 4-methoxy Alkylation reagent
Ethyl 2-Amino-4-(3-Nitrophenyl)Acetate C₁₇H₁₄N₂O₄S 342.37 3-Nitro, amino-ester Crystallography studies
Methyl 2-(4-(Bromomethyl)Phenyl)Acetate C₁₀H₁₁BrO₂ 243.10 4-Bromomethyl Synthetic intermediate

Biological Activity

Methyl 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetate is a complex organic compound notable for its unique structural features, including bromine, nitro, methoxy, and ester functional groups. This article delves into its biological activity, exploring its mechanisms of action, potential applications in medicine and research, and relevant case studies.

Structural Formula

The compound can be represented by the following structural formula:

C17H16BrNO6\text{C}_{17}\text{H}_{16}\text{Br}\text{N}\text{O}_6

Key Properties

PropertyValue
Molecular Weight416.22 g/mol
Density1.234 g/cm³
Boiling Point423.5 °C at 760 mmHg
Melting PointNot available

This compound exhibits biological activity primarily through the interaction of its functional groups with various molecular targets:

  • Bromomethyl Group : This group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules.
  • Nitro Group : Capable of undergoing reduction to form reactive intermediates that can inhibit DNA synthesis, leading to cell death in certain bacterial strains.
  • Methoxy and Ester Groups : These influence the compound's solubility and reactivity, potentially enhancing its bioavailability.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance:

  • A study reported that derivatives with nitro groups exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM .
  • The compound's structure suggests potential efficacy against multi-drug resistant strains due to its ability to interfere with bacterial DNA synthesis .

Case Studies

  • Study on Nitro Compounds : A review demonstrated that nitro derivatives often undergo a one-electron reduction under anaerobic conditions, leading to the formation of toxic radicals that can disrupt cellular functions in pathogens .
  • Synthesis and Testing : In another study, various derivatives were synthesized and tested for their antibacterial activity. The results indicated that certain analogs had superior activity compared to traditional antibiotics, positioning them as potential candidates for further development .

Research Applications

This compound has diverse applications in various fields:

  • Medicinal Chemistry : Investigated as a precursor in drug synthesis due to its bioactive properties.
  • Chemical Synthesis : Used as an intermediate in the creation of more complex organic molecules.
  • Agricultural Chemistry : Potential use in developing new agrochemicals that target specific pests or pathogens.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Methyl 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetate, and how can they be methodologically addressed?

  • Answer : The synthesis involves multi-step reactions requiring precise control of substituent reactivity. For example:

  • Bromination : The bromomethyl group may require protection during nitration to avoid undesired side reactions .
  • Esterification : Acid-catalyzed esterification (e.g., using methanol/H<sup>+</sup>) is common, but competing hydrolysis must be minimized by anhydrous conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical due to polar nitro and methoxy groups .
    • Key Data : Typical yields range from 40–65%, with impurities often traced to incomplete nitration or ester hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Answer : A combination of techniques is required:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve methoxy (δ 3.8–4.0 ppm), bromomethyl (δ 4.3–4.5 ppm), and nitro group proximity effects on aromatic protons .
  • HRMS : Confirms molecular ion ([M+H]<sup>+</sup>) and bromine isotope patterns .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water (0.1% TFA) gradients .
    • Critical Note : X-ray crystallography (if crystals form) can resolve ambiguities in regiochemistry, as seen in structurally similar brominated aryl acetates .

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : The bromomethyl group is highly electrophilic, enabling SN2 reactions with amines, thiols, or alkoxides. For example:

  • Amine substitution : Reacting with primary amines (e.g., ethylamine) in DMF at 60°C yields secondary amines, useful for derivatization .
  • Stability : The nitro group meta to bromomethyl enhances electrophilicity but may compete in reduction reactions if not controlled .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic effects of the nitro and methoxy groups on reaction pathways?

  • Answer :

  • Nitro Group : Electron-withdrawing nature reduces electron density on the aromatic ring, directing electrophilic attacks to specific positions. DFT calculations (B3LYP/6-31G*) can map charge distribution .
  • Methoxy Group : Electron-donating effects stabilize intermediates in SNAr reactions. MD simulations assess steric hindrance from the methoxy group .
    • Application : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving the bromomethyl group .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC50 values in enzyme inhibition assays)?

  • Answer : Contradictions often arise from:

  • Solubility : The compound’s low aqueous solubility (logP ~2.8) may require DMSO vehicle optimization to avoid aggregation .
  • Assay Conditions : Varying pH (e.g., nitro group protonation) or reducing agents (affecting nitro stability) can alter activity .
    • Methodological Fix : Standardize assays using:
  • Control experiments : Include nitro-reduced analogs to isolate nitro-specific effects .
  • Dose-response curves : Validate activity across ≥3 independent replicates .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?

  • Answer : Focus on modifying substituents:

  • Bromomethyl Replacement : Replace with azidomethyl for click chemistry conjugation to target delivery systems .
  • Nitro Reduction : Catalytic hydrogenation (Pd/C, H2) yields amino derivatives, enhancing DNA intercalation potential .
    • SAR Data Table :
DerivativeModificationIC50 (μM)Target
ParentNone12.3 ± 1.5Topo I
NH2 analogNitro reduced8.9 ± 0.7Topo I/DNA
AzidomethylBr → N3N/A (pro-drug)N/A

Q. What are the implications of the compound’s photostability for long-term storage and experimental design?

  • Answer : The nitro group confers UV sensitivity. Key findings:

  • Degradation Pathways : Nitro-to-nitrito isomerization under UV light (λ = 254 nm) forms reactive intermediates .
  • Mitigation : Store in amber vials at –20°C; use within 6 months. LC-MS monitoring detects nitroso byproducts .

Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques for moisture-sensitive steps (e.g., bromomethylation) .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish target-specific effects .
  • Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) in detail, as minor changes drastically alter yields .

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